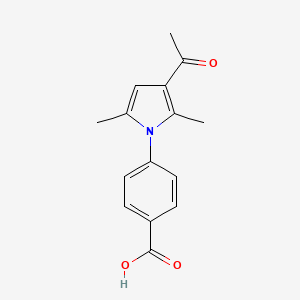

4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial and Antitubercular Applications

A series of analogs related to 4-pyrrol-1-yl benzoic acid, including compounds similar to 4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, have demonstrated potential as antibacterial and antitubercular agents. These compounds have been synthesized and evaluated for their in vitro activity against various bacteria, including Mycobacterium tuberculosis. Some have shown significant antibacterial and antitubercular activities (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Fluorescence and Temperature Monitoring

Aryl-substituted pyrrole derivatives, such as 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, have been found to exhibit controllable fluorescence in the solid state. This property has been leveraged to develop a thermal responsive solid material that can be used in temperature monitoring devices (Han, Feng, Shi, Tong, Dong, Lam, Dong, & Tang, 2013).

Anti-inflammatory Properties

Benzoic acid derivatives have been isolated from plants like Melicope semecarpifolia, showing potent inhibition on superoxide anion generation and elastase release by human neutrophils. These findings suggest potential anti-inflammatory applications (Chen, Cho, Hwang, & Chen, 2008).

Novel Synthesis Methods

New methods for synthesizing pyrrole derivatives, including those similar to this compound, have been developed. These methods could potentially aid in the production of compounds with various applications in medicinal chemistry (Schindler, Mokrov, Likhosherstov, & Gewald, 2008).

Antimycobacterial Properties

Several pyrrole analogs have been studied for their antimicrobial and antimycobacterial activities, indicating their potential in treating infections caused by Mycobacterium tuberculosis (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).

Complexation in Aqueous and Non-aqueous Environments

Studies on the complexation of pyrrole derivatives like 4(1H-pyrrole 1-yl) benzoic acid with β-cyclodextrin have provided insights into their behavior in different solvents. This could be relevant for drug delivery systems and other applications in pharmaceutical sciences (Panja, Chowdhury, & Chakravorti, 2004).

Mécanisme D'action

Target of Action

The primary targets of 4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid are the dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in the synthesis of nucleotides and fatty acids, respectively, which are essential for cell growth and replication .

Mode of Action

This compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption in the synthesis of nucleotides and fatty acids .

Biochemical Pathways

The compound affects the biochemical pathways associated with nucleotide and fatty acid synthesis. By inhibiting the DHFR and enoyl ACP reductase enzymes, it disrupts the normal flow of these pathways, leading to a decrease in the production of nucleotides and fatty acids . This can have downstream effects on various cellular processes that rely on these molecules.

Result of Action

The action of this compound results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Orientations Futures

The compound and its similar structures have potential uses in biological and medical sciences due to their pronounced docking properties and biological activity . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Analyse Biochimique

Biochemical Properties

4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial fatty acid synthesis and folate metabolism, respectively . The interaction with these enzymes involves binding to their active sites, thereby preventing the normal substrate from accessing the catalytic site and inhibiting the enzyme’s function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as enoyl ACP reductase and dihydrofolate reductase, inhibiting their activity and disrupting essential biochemical pathways . Additionally, this compound can influence transcription factors and other regulatory proteins, leading to changes in gene expression and cellular responses.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthetic processes. Enzymes such as enoyl ACP reductase and dihydrofolate reductase play a crucial role in the metabolism of this compound, influencing its biochemical activity and effects .

Propriétés

IUPAC Name |

4-(3-acetyl-2,5-dimethylpyrrol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-9-8-14(11(3)17)10(2)16(9)13-6-4-12(5-7-13)15(18)19/h4-8H,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJRYCFRNREEOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586159 |

Source

|

| Record name | 4-(3-Acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870540-39-9 |

Source

|

| Record name | 4-(3-Acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)